2-Chloroquinoline-7-carbonitrile

Thermal Stability Boiling Point Process Chemistry

2-Chloroquinoline-7-carbonitrile (CAS 1352443-52-7) is an essential intermediate for medicinal chemistry programs, uniquely differentiated by its dual 2-chloro leaving group and 7-cyano electron-withdrawing group. This precise regiochemistry is critical for synthesizing potent Src and MEK1 kinase inhibitors; substituting it with simpler analogs like 2-chloroquinoline or 7-chloroquinoline-3-carbonitrile leads to failed reactions and reduced yields. Its thermal stability (bp 352°C) and solid physical form make it ideal for automated high-throughput synthesis and flow chemistry. Procuring this exact isomer guarantees synthetic fidelity and accelerates drug discovery timelines.

Molecular Formula C10H5ClN2
Molecular Weight 188.61 g/mol
CAS No. 1352443-52-7
Cat. No. B1433528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloroquinoline-7-carbonitrile
CAS1352443-52-7
Molecular FormulaC10H5ClN2
Molecular Weight188.61 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CC(=N2)Cl)C#N
InChIInChI=1S/C10H5ClN2/c11-10-4-3-8-2-1-7(6-12)5-9(8)13-10/h1-5H
InChIKeyKNONXCPOIPNUSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloroquinoline-7-carbonitrile (CAS 1352443-52-7): A High-Purity Heterocyclic Building Block for Kinase Inhibitor Synthesis


2-Chloroquinoline-7-carbonitrile (CAS 1352443-52-7) is a heterocyclic aromatic compound belonging to the quinoline family, characterized by a chloro substituent at the C-2 position and a cyano group at the C-7 position of the quinoline ring . With a molecular formula of C10H5ClN2 and a molecular weight of 188.61 g/mol, this versatile small-molecule scaffold serves as a critical intermediate in the synthesis of bioactive quinoline derivatives, particularly as a precursor to kinase inhibitors and antimalarial agents . Its structural features enable selective functionalization at multiple positions, making it a valuable building block in medicinal chemistry and organic synthesis [1].

Why 2-Chloroquinoline-7-carbonitrile Cannot Be Interchanged with Common 2-Chloro- or 7-Chloro-quinoline Analogs


The unique combination of a 2-chloro leaving group and a 7-cyano electron-withdrawing group in 2-chloroquinoline-7-carbonitrile creates a distinct reactivity and selectivity profile that is not recapitulated by simpler 2-chloroquinolines or 7-chloroquinoline-3-carbonitriles [1]. The 7-cyano group significantly alters the electron density of the quinoline ring, affecting both the rate and regioselectivity of nucleophilic aromatic substitution (SNAr) and cross-coupling reactions [2]. In contrast, 2-chloroquinoline (CAS 612-62-4) lacks this electronic modulation, while 7-chloroquinoline-3-carbonitrile (CAS 105-57-4) positions the chloro group at a less reactive site. Substituting one for another in a synthetic sequence can lead to incomplete conversion, undesired side products, or failure to achieve the required functionalization pattern [3]. Therefore, procurement of the precise 2-chloro-7-cyano isomer is essential for maintaining synthetic fidelity and product yield.

Quantitative Differentiation: Comparative Data on Purity, Physical Properties, and Synthetic Utility of 2-Chloroquinoline-7-carbonitrile


Higher Boiling Point and Thermal Stability vs. 2-Chloroquinoline

2-Chloroquinoline-7-carbonitrile exhibits a significantly higher boiling point (352.3±22.0 °C) compared to 2-chloroquinoline (265-267 °C), indicating enhanced thermal stability and a broader operational window for high-temperature reactions . This property is critical in continuous flow chemistry and reactions requiring elevated temperatures, where lower-boiling analogs may volatilize or decompose, leading to yield losses and safety concerns .

Thermal Stability Boiling Point Process Chemistry

Comparable Purity but Distinct Solid-State Handling vs. 2-Chloroquinoline

2-Chloroquinoline-7-carbonitrile is supplied as a solid with a minimum purity of 95-97% by HPLC/GC, comparable to 2-chloroquinoline (≥98%) . However, unlike 2-chloroquinoline, which is a low-melting solid (mp 34-37 °C) that may liquefy at ambient temperatures during shipping and storage, 2-chloroquinoline-7-carbonitrile remains a stable solid at room temperature, simplifying weighing, handling, and long-term storage .

Purity Physical Form Storage

Non-Hazardous Shipping Classification Reduces Procurement Complexity

2-Chloroquinoline-7-carbonitrile is classified as 'Not hazardous material' for DOT/IATA transport, whereas structurally similar quinoline derivatives often carry hazard classifications requiring specialized packaging, labeling, and documentation . For example, 2-chloroquinoline is classified as a corrosive and environmentally hazardous substance, leading to higher shipping costs and import/export restrictions .

Regulatory Shipping Procurement

Regioselective Functionalization at C-3 Enabled by 7-Cyano Group

Studies on chloro-substituted quinolines demonstrate that the presence of a strong electron-withdrawing group (such as cyano) at the 7-position directs metalation and subsequent functionalization to the C-3 position with high regioselectivity [1]. In contrast, 2-chloroquinoline without a 7-cyano group undergoes metalation at C-2 or C-8 under similar conditions, leading to different substitution patterns [1]. This regiochemical control is essential for synthesizing 3-substituted quinoline-7-carbonitriles, a privileged scaffold in kinase inhibitor drug discovery [2].

Regioselectivity Metalation C-H Functionalization

Optimal Use Cases for 2-Chloroquinoline-7-carbonitrile in Drug Discovery and Chemical Process Development


Synthesis of 3-Substituted Quinoline-7-carbonitrile Kinase Inhibitors

2-Chloroquinoline-7-carbonitrile serves as a key intermediate for the preparation of 3-substituted quinoline-7-carbonitriles, which are privileged scaffolds for Src kinase and MEK1 kinase inhibitors. The 7-cyano group remains intact during C-3 metalation and subsequent functionalization, enabling the construction of diverse libraries of potential anticancer agents . Procurement of this specific isomer ensures the correct regiochemistry for downstream biological evaluation [1].

High-Temperature Cross-Coupling Reactions in Continuous Flow

The high boiling point (352 °C) and thermal stability of 2-chloroquinoline-7-carbonitrile make it particularly suitable for palladium-catalyzed cross-coupling reactions conducted at elevated temperatures in continuous flow reactors. The non-hazardous shipping classification also reduces logistical barriers for pilot-scale campaigns .

Solid-Phase Synthesis and Automated Library Production

The solid physical form at ambient temperature facilitates automated weighing and dispensing in high-throughput synthesis platforms. Its consistent purity (≥95%) and stability simplify inventory management and reduce the need for re-purification prior to use in parallel synthesis arrays .

Reference Standard for Analytical Method Development

Due to its well-defined physicochemical properties (boiling point 352 °C, density 1.4 g/cm³) and availability in high purity, 2-chloroquinoline-7-carbonitrile can serve as a calibration standard for HPLC and GC methods used in quality control of quinoline-based drug substances .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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